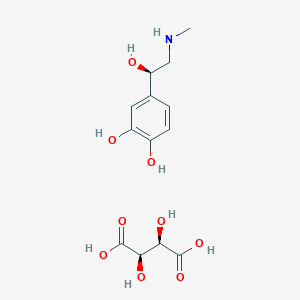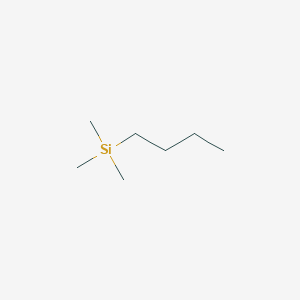
4-Iodo-2-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-methylthiophene is a chemical compound with the CAS Number: 16494-35-2 . It has a molecular weight of 224.07 . The IUPAC name for this compound is 4-iodo-2-methylthiophene . It is a liquid at room temperature .
Synthesis Analysis
Thiophene derivatives, including 4-Iodo-2-methylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 4-Iodo-2-methylthiophene can be represented by the InChI code: 1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 . The InChI key for this compound is JGTPSADJRIJFMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Iodo-2-methylthiophene is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Structure and Characterization in Organic Synthesis
The study of 3,4,5-Triiodo-2-Methylthiophene, an unexpected product from the iodination of 2-methylthiophene, reveals its significance in understanding halogen bonding and chalcogen bonding. This highlights the complexity and unpredictability in the synthesis of iodinated thiophene derivatives, which are crucial intermediates in organic synthesis and material science (Patel et al., 2019).
Lithium-Iodine Exchange Mechanism
The mechanism of lithium-iodine exchange in iodothiophenes, specifically through the formation of hypervalent iodine ate complexes, is critical for the development of new synthetic routes in organic chemistry. This mechanism provides insights into the reactivity and stability of iodothiophene derivatives, which are essential for the synthesis of complex molecules (Reich & Whipple, 2005).
Advanced Materials and Electronics
Poly(3,4-ethylenedioxyselenophene) and its derivatives have been explored for their unique properties compared to polythiophenes. These materials offer lower band gaps and higher-lying HOMO levels, making them advantageous for optoelectronic devices such as organic solar cells and electrochromic materials. This underscores the role of 4-Iodo-2-methylthiophene derivatives in the development of novel organic electronic materials (Patra, Bendikov, & Chand, 2014).
Organic Photovoltaics
In the realm of organic photovoltaics, derivatives of 4-Iodo-2-methylthiophene have been utilized to synthesize high-performance nonfullerene acceptors. These materials exhibit extended conjugation and strong electron-donating capabilities, resulting in higher power conversion efficiencies. This application demonstrates the potential of 4-Iodo-2-methylthiophene derivatives in enhancing the performance of organic solar cells (Zhu et al., 2018).
Photoinduced Substitution Reactions
The photoinduced substitution reactions involving halothiophenes, such as 2-Iodo-5-nitrothiophene, provide a pathway for the synthesis of nitro- and cyano-derivatives. These reactions are crucial for the development of photoresponsive materials and understanding the photochemical properties of iodothiophene derivatives (Latterini et al., 2001).
Safety And Hazards
The safety information for 4-Iodo-2-methylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-iodo-2-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTPSADJRIJFMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297270 |
Source


|
| Record name | 4-iodo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methylthiophene | |
CAS RN |
16494-35-2 |
Source


|
| Record name | NSC115028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-iodo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)











![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)